Potassium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-)

Description

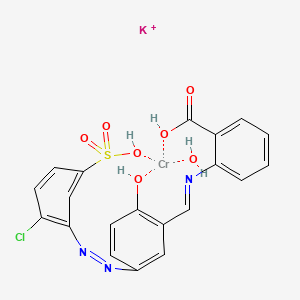

The compound Potassium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-)) is a coordination complex characterized by its intricate ligand structure and chromate core. The potassium counterion stabilizes the anionic chromate moiety, while the ligand framework provides chelating sites for metal coordination.

Properties

CAS No. |

85118-17-8 |

|---|---|

Molecular Formula |

C20H16ClCrKN3O7S+ |

Molecular Weight |

569.0 g/mol |

IUPAC Name |

potassium;2-[[5-[(2-chloro-5-sulfophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]benzoic acid;chromium;hydrate |

InChI |

InChI=1S/C20H14ClN3O6S.Cr.K.H2O/c21-16-7-6-14(31(28,29)30)10-18(16)24-23-13-5-8-19(25)12(9-13)11-22-17-4-2-1-3-15(17)20(26)27;;;/h1-11,25H,(H,26,27)(H,28,29,30);;;1H2/q;;+1; |

InChI Key |

LZFXFIUIHXSGKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=CC2=C(C=CC(=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)O)Cl)O.O.[K+].[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) typically involves the diazotization of 2-chloro-5-sulphophenylamine followed by coupling with 2-hydroxyphenylmethyleneamino benzoic acid. The reaction is carried out in an alkaline medium to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) undergoes various types of chemical reactions including:

Oxidation: The azo group can be oxidized to form different products depending on the conditions.

Reduction: Reduction of the azo group typically leads to the formation of amines.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and oxidized derivatives of the original compound .

Scientific Research Applications

Potassium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) has a wide range of applications in scientific research:

Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions due to its ability to form colored complexes.

Biology: Employed in staining techniques for microscopy to highlight specific structures within biological samples.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Utilized in the dyeing of textiles and as a pigment in various products

Mechanism of Action

The mechanism by which Potassium (2-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)benzoato(3-))hydroxychromate(1-) exerts its effects involves the formation of complexes with metal ions. The azo group and other functional groups in the compound can coordinate with metal ions, leading to the formation of stable complexes. These complexes can then participate in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () focuses on the WinGX suite, a computational tool for small-molecule crystallography . However, based on general crystallographic principles and analogous studies, the following comparative analysis can be hypothesized:

Structural Comparisons

Complexes with similar azo-chromate ligands (e.g., derivatives with nitro or carboxylate substituents) often exhibit distinct crystallographic parameters such as bond lengths, angles, and packing arrangements. For instance:

- Bond Lengths : The presence of the sulphophenyl group in the target compound may lead to longer Cr–O bond lengths compared to nitro-substituted analogs due to steric and electronic effects.

- Coordination Geometry: Chromate complexes with bulkier ligands (e.g., those with methyleneamino groups) frequently adopt distorted octahedral geometries, whereas simpler ligands favor regular octahedral symmetry.

Stability and Reactivity

- Thermal Stability: Sulphonated ligands generally enhance thermal stability compared to non-sulphonated counterparts due to increased ionic interactions in the crystal lattice.

- Solubility : The potassium ion and sulphophenyl group likely improve aqueous solubility relative to analogous complexes with hydrophobic substituents (e.g., phenyl or alkyl groups).

Limitations of Available Evidence

The WinGX suite is a methodological tool rather than a source of comparative chemical data . To address this gap, researchers would need to consult:

- Crystallographic Databases (e.g., Cambridge Structural Database) for bond parameters of analogous complexes.

- Spectroscopic Studies (e.g., UV-Vis, IR) to compare electronic transitions and ligand-field effects.

- Thermogravimetric Analysis (TGA) for stability data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.